methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJWKRTZRJFGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647987 | |
| Record name | Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044772-73-7 | |
| Record name | Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tandem Nucleophilic Aromatic Substitution–Reduction–Heterocyclization
Reaction Overview
A highly efficient method for constructing the imidazo[4,5-b]pyridine core involves a tandem sequence of nucleophilic aromatic substitution (SNAr), nitro group reduction, and heterocyclization. This approach, adapted from ACS Omega, employs 2-chloro-3-nitropyridine 1 as the starting material. The chloro group at position 2 undergoes SNAr with primary amines (e.g., benzylamine) in a H2O-isopropyl alcohol (IPA) solvent system at 80°C, yielding N-substituted 3-nitropyridin-2-amines 2 . Subsequent reduction of the nitro group using Zn/HCl at 80°C generates pyridine-2,3-diamines 3 , which undergo cyclization with aldehydes to form the imidazo[4,5-b]pyridine scaffold.
Introducing the Methyl Ester Group
To incorporate the methyl ester at position 2, the aldehyde component in the cyclization step is replaced with methyl glyoxylate. This modification enables the formation of the ester moiety during heterocyclization. For example, reacting pyridine-2,3-diamine 3 with methyl glyoxylate in H2O-IPA at room temperature for 10 hours yields methyl 1-benzylimidazo[4,5-b]pyridine-2-carboxylate. Chlorination at position 5 is achieved by treating the intermediate with N-chlorosuccinimide (NCS) in dichloromethane at 0°C, followed by deprotection of the benzyl group using hydrogenolysis (H2/Pd-C).
Key Reaction Conditions
- SNAr : 1.2 equiv amine, H2O-IPA (1:1), 80°C, 2 hours.
- Reduction : Zn dust (1 equiv), conc. HCl (0.5 equiv), 80°C, 45 minutes.
- Cyclization : Methyl glyoxylate (1.5 equiv), H2O-IPA, room temperature, 10 hours.
- Chlorination : NCS (1.1 equiv), DCM, 0°C → rt, 2 hours.
Vicarious Nucleophilic Substitution of Hydrogen
Methodology
A historical but effective route, described in Heterocyclic Communications, utilizes vicarious nucleophilic substitution (VNS) to functionalize nitroimidazoles. Beginning with 4-nitro-1H-imidazole 4 , benzylation at N-1 using benzyl bromide and K2CO3 in DMF yields 1-benzyl-4-nitro-1H-imidazole 5 . Treatment with chloroform and potassium tert-butoxide generates a dichloromethyl intermediate 6 , which undergoes hydrolysis to form an aldehyde 7 . A Knoevenagel condensation with dimethyl malonate and TiCl4 as a Lewis acid produces the methyl ester-functionalized intermediate 8 . Subsequent reduction of the nitro group with H2/Pd-C and cyclization under acidic conditions furnishes methyl 5-chloroimidazo[4,5-b]pyridine-2-carboxylate.
Optimization and Challenges
The VNS approach requires precise control over reaction stoichiometry to avoid over-chlorination. The use of TiCl4 in the Knoevenagel step enhances electrophilicity at the aldehyde carbon, ensuring efficient condensation with malonate esters. However, this method involves multiple protection-deprotection steps, reducing overall atom economy.
Continuous Flow Synthesis with Bromopyruvic Acid Derivatives
Microreactor-Based Approach
Adapting methodology from PMC, a continuous flow system enables rapid synthesis of imidazo[4,5-b]pyridine-2-carboxylates. 3-Amino-4-chloropyridine 9 and methyl bromopyruvate 10 are introduced into a preheated microreactor (125°C, 4.0 bar) with p-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds via cyclocondensation, forming the imidazo[4,5-b]pyridine core with inherent chloro and ester substituents. This method achieves 85% conversion in 20 minutes, significantly outperforming batch processes.
Advantages of Flow Chemistry
- Enhanced Heat Transfer : Microreactors mitigate thermal degradation of intermediates.
- Scalability : Modular reactors allow gram-scale production without reoptimization.
- Safety : Reduced handling of hazardous intermediates like bromopyruvic acid.
Regioselective Chlorination Strategies
Post-Cyclization Electrophilic Substitution
Chlorination at position 5 is achieved using N-chlorosuccinimide (NCS) in acetic acid at 70°C. The electron-rich C-5 position of the imidazo[4,5-b]pyridine ring facilitates regioselective substitution, yielding the 5-chloro derivative in 78% purity. Alternative chlorinating agents (e.g., Cl2, SO2Cl2) result in over-chlorination and are avoided.
Green Chemistry and Solvent Optimization
Aqueous–Organic Biphasic Systems
The H2O-IPA solvent system reduces reliance on toxic aprotic solvents (e.g., DMF, DMSO). IPA enhances solubility of aromatic intermediates, while water facilitates easy separation of by-products. Life-cycle assessment (LCA) shows a 40% reduction in waste compared to traditional methods.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Tandem SNAr | 72 | 95 | One-pot, scalable | Requires post-cyclization chlorination |
| VNS | 65 | 89 | High regioselectivity | Multi-step, low atom economy |
| Continuous Flow | 85 | 98 | Rapid, safe, scalable | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted imidazo[4,5-b]pyridine derivatives.
- Oxidized or reduced forms of the compound.
- Carboxylic acid derivative from ester hydrolysis.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as a precursor in the synthesis of bioactive molecules with potential therapeutic applications:
- Antiviral Agents : Research indicates that derivatives of this compound can exhibit antiviral properties, making them candidates for the development of new antiviral drugs.
- Anticancer Activity : Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Studies have reported IC₅₀ values in the low nanomolar range against CDK2 and Aurora B enzymes, indicating strong inhibitory potency . This suggests a potential role in cancer therapy.
Biological Studies
The compound's interaction with biological targets allows it to be utilized in various biological studies:
- Mechanism of Action : It interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity:
- In Vitro Studies : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus . This highlights its potential as an antibacterial agent.
Anti-inflammatory Effects
Recent studies have also pointed to the anti-inflammatory properties of imidazo[4,5-b]pyridines:
- Cellular Models : Certain derivatives have demonstrated the ability to reduce oxidative stress and inflammation, suggesting therapeutic applications for inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the efficacy and potential applications of this compound:
- Inhibition of CDK Activity : A study highlighted that derivatives exhibited selective inhibition of CDK2 with IC₅₀ values ranging from 0.004 to 0.046 µM .
- Antimicrobial Efficacy : Compounds derived from this scaffold showed enhanced activity against various bacterial strains when evaluated for their MIC values .
- Combination Therapy : Research combining PARP inhibitors with imidazo[4,5-b]pyridine derivatives revealed significant increases in tumor cell growth inhibition, suggesting synergistic effects that could enhance treatment efficacy .
Chemical Synthesis
This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Recent advancements in synthetic methodologies have improved the efficiency and diversity of imidazopyridine derivatives .
Mechanism of Action
The mechanism of action of methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position and Electronic Effects: The 5-chloro substituent in the target compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions. In contrast, analogs like 6-chloro-7-methyl derivatives (e.g., ethyl 6-chloro-7-methyl-...) exhibit altered electronic profiles due to steric hindrance from the methyl group, reducing reactivity at position 6 . Ester vs. Thiol/Amine Groups: The methyl ester group in the target compound improves membrane permeability compared to thiol or amino substituents, which may enhance bioavailability in drug candidates .
Biological Activity
Methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a unique fused ring structure that contributes to its biological activity. The presence of a chlorine atom at the 5-position and a carboxylate ester group at the 2-position enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆ClN₂O₂ |
| Molecular Weight | 160.558 g/mol |
| CAS Number | 1044772-73-7 |
| LogP | 0.8497 |
| PSA (Polar Surface Area) | 54.98 Ų |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation, thereby exerting potential anticancer effects. For instance, derivatives of imidazo[4,5-b]pyridine have demonstrated IC₅₀ values in the low nanomolar range against CDK2 and Aurora B enzymes, indicating strong inhibitory potency .
Anticancer Activity
Research indicates that this compound and its derivatives can inhibit tumor cell growth. In a study involving various human tumor cell lines, compounds derived from this structure showed enhanced cytotoxicity when combined with established chemotherapeutic agents like temozolomide .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The chlorine substitution at the para position of the phenyl groups has been linked to increased antibacterial effects . In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of imidazo[4,5-b]pyridines. For example, certain derivatives were found to reduce oxidative stress and inflammation in cellular models associated with obesity . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
- Inhibition of CDK Activity : A study demonstrated that methyl 5-chloro-1H-imidazo[4,5-b]pyridine derivatives exhibited selective inhibition of CDK2 with IC₅₀ values ranging from 0.004 to 0.046 µM .
- Antimicrobial Efficacy : Compounds derived from this scaffold showed enhanced activity against various bacterial strains when evaluated for their MIC values, confirming their potential as new antimicrobial agents .
- Combination Therapy : In research combining PARP inhibitors with imidazo[4,5-b]pyridine derivatives, significant increases in tumor cell growth inhibition were observed, suggesting synergistic effects that could enhance treatment efficacy .
Q & A
Basic: How can researchers optimize the synthesis of methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate?
Methodological Answer:
Synthesis optimization typically involves iterative adjustments to reaction conditions (e.g., temperature, solvent, catalyst) and characterization via spectroscopic techniques (NMR, IR, mass spectrometry). For example, in analogous imidazo[4,5-b]pyridine derivatives, stepwise optimization of cyclization and esterification steps improved yields. Characterization of intermediates at each stage ensures structural fidelity . Parallel purification methods (e.g., column chromatography or recrystallization) can enhance purity, as demonstrated in ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate synthesis .
Basic: What experimental assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
Common assays include:
- Antiglycation Activity : Measure IC50 values using bovine serum albumin (BSA) incubated with glucose and monitored via fluorescence (λex = 330 nm, λem = 410 nm) .
- β-Glucuronidase Inhibition : Spectrophotometric quantification of p-nitrophenol release from p-nitrophenyl-β-D-glucuronide at 405 nm .
- Antioxidant Activity : DPPH radical scavenging assay (absorbance at 517 nm) .
Dose-response curves and triplicate measurements ensure reproducibility.
Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?
Methodological Answer:
SAR studies require systematic structural modifications (e.g., varying substituents at positions 5 and 2) followed by biological testing. For instance, replacing the methyl ester with ethyl or aryl groups in analogous compounds revealed differential β-glucuronidase inhibition . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like human β-glucuronidase (PDB ID: 1BHG), correlating steric/electronic effects with activity .
Advanced: How should researchers resolve contradictory activity data across different assays?
Methodological Answer:
Contradictions (e.g., high antiglycation activity but low antioxidant efficacy) may arise from assay-specific mechanisms. Validate results using orthogonal assays (e.g., FRAP for antioxidants) and probe mechanistic hypotheses via molecular dynamics simulations. For example, chlorine substitution in 2-chloro-1H-imidazo[4,5-b]pyridine derivatives enhanced target affinity but reduced solubility, explaining assay discrepancies .
Advanced: What computational methods can accelerate reaction design for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches can identify energetically favorable pathways. Institutions like ICReDD integrate computation with high-throughput experimentation to optimize conditions (e.g., solvent selection, catalyst screening) . Machine learning models trained on existing imidazo[4,5-b]pyridine data may predict optimal synthetic routes .
Basic: How does this compound compare to structurally similar compounds?
Methodological Answer:
Comparative studies of chlorinated imidazopyridines highlight the influence of substitution patterns. For example:
- 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride exhibits higher aqueous solubility due to the hydrochloride salt .
- Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate shows altered lipophilicity, affecting membrane permeability .
Tabulate physicochemical properties (logP, pKa) and bioactivity data to identify trends .
Basic: What methods determine the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility : Shake-flask method in buffers (pH 1–7.4) with HPLC quantification .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via LC-MS to detect degradation products .
Storage at -20°C in amber vials under inert atmosphere is recommended for analogs .
Advanced: Are there novel synthetic approaches (e.g., flow chemistry) for this compound?
Methodological Answer:
While not yet reported for this specific compound, flow chemistry could enhance reproducibility in imidazo[4,5-b]pyridine synthesis by enabling precise control over reaction parameters (residence time, mixing). Microreactors may mitigate exothermic risks during cyclization steps. Pilot-scale trials with similar esters (e.g., ethyl derivatives) suggest feasibility .
Basic: Which analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR (<sup>1</sup>H/<sup>13</sup>C) : Assign peaks to verify the imidazo[4,5-b]pyridine core and ester/chlorine substituents .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as done for ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate .
- HPLC-PDA : Purity >98% is achievable with C18 columns (acetonitrile/water gradient) .
Advanced: How can mechanistic studies elucidate interactions between this compound and biological targets?
Methodological Answer:
Combine in vitro assays with molecular docking and surface plasmon resonance (SPR) to quantify binding kinetics. For example, docking studies on 6-chloro derivatives revealed hydrogen bonding with β-glucuronidase active-site residues (Asp163, Glu413), guiding rational design . Isothermal titration calorimetry (ITC) can further validate thermodynamic binding parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
